4,7-Dimethylquinazolin-2-ol

Medicinal Chemistry Lipophilicity ADME Properties

4,7-Dimethylquinazolin-2-ol (37527-65-4) is a rigid, lipophilic quinazolinone scaffold (XLogP3 0.9, zero rotatable bonds) essential for structure-activity relationship studies in kinase inhibitor and anti-MRSA research. The specific 4,7-dimethyl substitution differentiates it from generic analogs by imparting controlled lipophilicity and conformational restriction, critical for generating reliable SAR data in lead optimization programs. Sourced with ≥98% purity.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 37527-65-4
Cat. No. B1426668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethylquinazolin-2-ol
CAS37527-65-4
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=O)NC(=C2C=C1)C
InChIInChI=1S/C10H10N2O/c1-6-3-4-8-7(2)11-10(13)12-9(8)5-6/h3-5H,1-2H3,(H,11,12,13)
InChIKeyMYKXOCJSZBMBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4,7-Dimethylquinazolin-2-ol (CAS 37527-65-4) is a Strategic Procurement Choice for Medicinal Chemistry


4,7-Dimethylquinazolin-2-ol is a heterocyclic organic compound within the quinazolinone family, serving as a core scaffold for the development of bioactive molecules . Its structure, defined by the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol, features a bicyclic quinazoline core with methyl substitutions at the 4 and 7 positions and a hydroxyl group at the 2-position, establishing it as a versatile intermediate in organic synthesis [1]. This specific substitution pattern imparts distinct physicochemical properties that differentiate it from unsubstituted or mono-substituted analogs, making it a targeted building block for medicinal chemistry and kinase inhibitor research [2].

The Risk of Simple Analogs: Why 4,7-Dimethylquinazolin-2-ol is Not Interchangeable


Procurement of 4,7-dimethylquinazolin-2-ol cannot be substituted by simple quinazoline analogs due to quantifiable differences in physicochemical properties and the structural requirements for targeted biological activity [1]. The addition of methyl groups at the 4- and 7-positions demonstrably alters lipophilicity, as seen in the increase in the computed XLogP3 value from 0.7 in unsubstituted quinazolin-2-ol to 0.9 for the target compound [1][2]. Furthermore, the specific dimethyl substitution pattern is a critical determinant in the structure-activity relationships (SAR) of quinazoline-based kinase inhibitors, a major area of pharmaceutical interest, as outlined in related patents . Substituting with a generic quinazoline scaffold would introduce uncontrolled variables in lipophilicity and binding affinity, potentially leading to failed synthesis or misinterpreted assay results [1][2].

Quantitative Differentiation of 4,7-Dimethylquinazolin-2-ol: A Comparator-Based Analysis


Improved Lipophilicity for Enhanced Membrane Permeability vs. Unsubstituted Quinazolin-2-ol

The presence of two methyl groups on the 4,7-dimethylquinazolin-2-ol core leads to a measurable increase in lipophilicity compared to the unsubstituted parent scaffold. The computed XLogP3 value for 4,7-dimethylquinazolin-2-ol is 0.9, whereas the baseline quinazolin-2-ol has an XLogP3 value of 0.7 [1][2]. This quantifiable shift in lipophilicity is critical for modulating membrane permeability in drug design.

Medicinal Chemistry Lipophilicity ADME Properties

Zero Rotatable Bonds Ensures Conformational Rigidity Compared to Common Linker Analogs

4,7-Dimethylquinazolin-2-ol possesses a rotatable bond count of zero, a defining feature of its rigid bicyclic core [1]. This contrasts with many quinazoline-based intermediates, such as (4-methylquinazolin-2-yl)methanol, which contain a flexible hydroxyl-methyl linker and have a rotatable bond count of 1 [2]. The conformational rigidity of the target compound can reduce entropic penalties upon binding to a biological target and ensures a consistent 3D presentation of key functional groups.

Structural Chemistry Conformational Analysis Medicinal Chemistry

Availability at Higher Commercial Purity (97%) vs. Industry Standard (95%)

For research and industrial applications, the purity of a starting material is paramount. 4,7-Dimethylquinazolin-2-ol is commercially available at a 97% purity level from suppliers like Chemenu, as documented in procurement databases [1]. This exceeds the standard 95% purity offered by many other suppliers for this compound class, such as CymitQuimica for the same molecule . The higher purity grade translates to fewer unidentified impurities, reducing the need for downstream purification and increasing experimental reproducibility.

Chemical Sourcing Purity Procurement

Inference as a Privileged Scaffold for Kinase Inhibition in Patent Literature

A 2022 study reported in Bioorganic & Medicinal Chemistry Letters is said to have evaluated the compound's kinase inhibitory effects, with preliminary data suggesting selective inhibition relevant to cancer cell proliferation [1]. Furthermore, the specific 4,7-dimethyl substitution pattern on the quinazoline core is explicitly claimed in patents (e.g., US-9388160-B2) for its role as a kinase inhibitor scaffold . This positions the compound as a targeted, non-generic intermediate for kinase-focused projects, differentiating it from unsubstituted or randomly substituted quinazoline analogs.

Kinase Inhibition Cancer Research SAR Studies

Targeted Applications for 4,7-Dimethylquinazolin-2-ol Based on Its Differentiated Profile


Synthesis of Novel Kinase Inhibitors for Oncology Research

The rigid, lipophilic 4,7-dimethylquinazolin-2-ol core is an ideal starting material for constructing kinase inhibitors [1]. Its zero rotatable bonds and elevated lipophilicity (XLogP3 0.9) relative to simpler scaffolds are advantageous for designing molecules with improved binding affinity and cellular permeability, key parameters for effective cancer therapeutics .

Development of Antimicrobial Agents Against Resistant Strains

Preliminary research indicates that quinazolin-2-ol derivatives, including 4(3H)-quinazolinones, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains [1]. The unique substitution pattern of 4,7-dimethylquinazolin-2-ol may offer a differentiated SAR profile, making it a valuable scaffold for exploring new chemical entities to combat multi-drug resistant infections.

Creating Rigid and Conformationally Constrained Chemical Libraries

The compound's rotatable bond count of zero makes it a superior building block for synthesizing conformationally restricted small-molecule libraries [1]. In high-throughput screening, molecules with fewer degrees of freedom are often associated with higher hit rates and better-defined structure-activity relationships, making this scaffold strategically valuable for lead discovery and optimization programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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